molecular formula C20H28N4O5 B6440444 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 2549044-74-6

4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No. B6440444
CAS RN: 2549044-74-6
M. Wt: 404.5 g/mol
InChI Key: CWIFESNOCKGDJD-UHFFFAOYSA-N
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Description

This compound appears to contain several structural components including a pyrrolidin-2-one, a piperidine, a pyrimidine, and an oxane (tetrahydrofuran) ring . These components are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one and piperidine rings, possibly through cyclization reactions . The pyrimidine ring might be introduced through a condensation reaction .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are likely to influence its three-dimensional structure and possibly its biological activity . The presence of the carbonyl group in the pyrrolidin-2-one and piperidine rings could also have implications for the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl groups could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, biological activity, and safety profile .

properties

IUPAC Name

4-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5/c1-27-17-11-21-20(22-12-17)29-16-2-6-23(7-3-16)19(26)14-10-18(25)24(13-14)15-4-8-28-9-5-15/h11-12,14-16H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIFESNOCKGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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